molecular formula C15H17N3O2 B6638771 [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone

Cat. No. B6638771
M. Wt: 271.31 g/mol
InChI Key: KCGSXBOJVOYCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone, also known as HPM, is a chemical compound that has been widely studied for its potential therapeutic applications. HPM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone is not fully understood, but several studies have provided insights into its potential targets. One study found that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone can inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. Other studies have suggested that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone may also target other proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone has been shown to have other biochemical and physiological effects. For example, one study found that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several potential future directions for research on [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone. One area of interest is the development of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone-based therapies for the treatment of cancer. Another area of research could focus on the potential applications of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone and its potential targets.

Synthesis Methods

The synthesis of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone has been described in several research articles. One method involves the reaction of 4-(4-formylphenyl)imidazole with 1-(hydroxymethyl)pyrrolidine in the presence of a base catalyst. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone has been the subject of several scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on the use of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone as a potential therapeutic agent for the treatment of cancer. In vitro studies have shown that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation.

properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-10-14-2-1-8-18(14)15(20)12-3-5-13(6-4-12)17-9-7-16-11-17/h3-7,9,11,14,19H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGSXBOJVOYCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone

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